
6-(Octyloxy)hexane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Octyloxy)hexane-1,2-diol is an organic compound with the molecular formula C14H30O3. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is characterized by its long alkyl chain, which imparts hydrophobic properties, and its two hydroxyl groups, which confer hydrophilic properties. This unique combination makes it useful in various applications, particularly in the fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Octyloxy)hexane-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of alkenes. For instance, the starting material, 6-(Octyloxy)hexene, can be subjected to hydroxylation using osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2) to yield the desired diol .
Another method involves the hydrolysis of epoxides. In this case, 6-(Octyloxy)hexene oxide can be hydrolyzed under acidic or basic conditions to produce this compound .
Industrial Production Methods
On an industrial scale, the production of this compound typically involves the catalytic hydrogenation of the corresponding dicarbonyl compound. This process is efficient and can be scaled up to produce large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Octyloxy)hexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Oxidation of this compound can yield aldehydes or ketones.
Reduction: Reduction can produce alkanes.
Substitution: Substitution reactions can result in the formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
6-(Octyloxy)hexane-1,2-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Octyloxy)hexane-1,2-diol involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . This can influence various cellular processes, including signal transduction and transport mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Hexanediol: Another diol with similar properties but a shorter alkyl chain.
1,2-Hexanediol: Similar structure but lacks the octyloxy group, making it less hydrophobic.
Uniqueness
6-(Octyloxy)hexane-1,2-diol is unique due to its long alkyl chain, which imparts significant hydrophobicity, and its two hydroxyl groups, which provide hydrophilicity. This combination makes it particularly useful in applications requiring amphiphilic properties, such as surfactant production and drug delivery systems .
Eigenschaften
CAS-Nummer |
133502-45-1 |
|---|---|
Molekularformel |
C14H30O3 |
Molekulargewicht |
246.39 g/mol |
IUPAC-Name |
6-octoxyhexane-1,2-diol |
InChI |
InChI=1S/C14H30O3/c1-2-3-4-5-6-8-11-17-12-9-7-10-14(16)13-15/h14-16H,2-13H2,1H3 |
InChI-Schlüssel |
IGKRPMNLZMGICC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCCCCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene](/img/structure/B14279717.png)
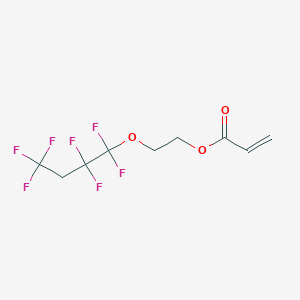
![N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14279730.png)
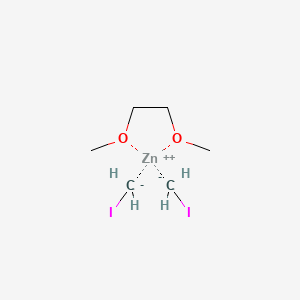
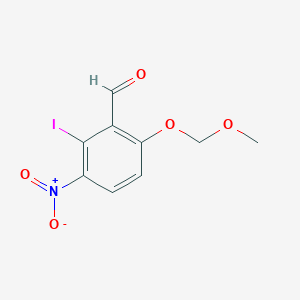
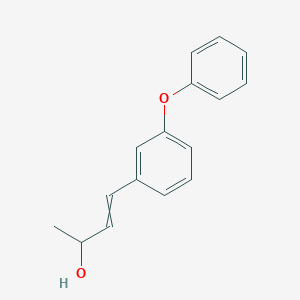
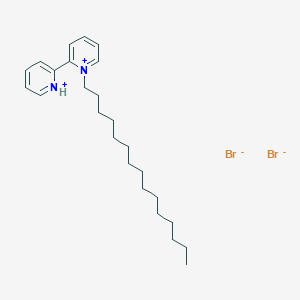
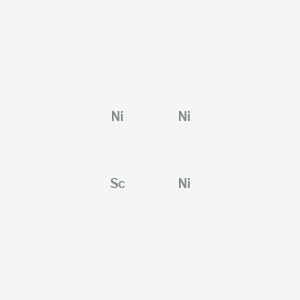
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)
![4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo-](/img/structure/B14279772.png)
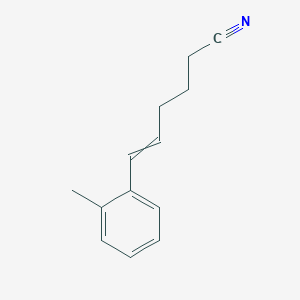
![1-{5-[2-(Benzyloxy)ethyl]-4-methyl-1,3-thiazol-2-yl}-2-phenylethan-1-one](/img/structure/B14279796.png)
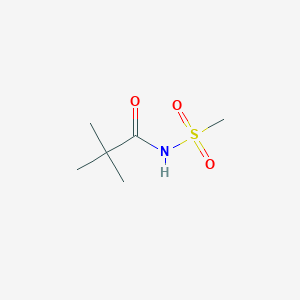
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide](/img/structure/B14279820.png)
